molecular formula C21H24N4O6S B2864661 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-46-1

4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2864661
CAS No.: 533870-46-1
M. Wt: 460.51
InChI Key: ZUSPGRLDGZFPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a sulfamoyl benzamide core and a 3,5-dimethoxyphenyl substituent on the oxadiazole ring. The diethylsulfamoyl group at the 4-position of the benzamide moiety contributes to its physicochemical properties, including lipophilicity (predicted XLogP3 ≈ 2.9–3.5) and hydrogen-bonding capacity (1 donor, 9 acceptors) . Its molecular weight (486.5 g/mol) and polar surface area (~132 Ų) suggest moderate bioavailability, aligning with drug-like parameters .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S/c1-5-25(6-2)32(27,28)18-9-7-14(8-10-18)19(26)22-21-24-23-20(31-21)15-11-16(29-3)13-17(12-15)30-4/h7-13H,5-6H2,1-4H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSPGRLDGZFPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced through a sulfonation reaction, where a suitable sulfonyl chloride reacts with a diethylamine.

    Coupling with Benzamide: The final step involves coupling the oxadiazole intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Hydrolysis Reactions

The 1,3,4-oxadiazole ring and sulfamoyl group are susceptible to hydrolysis under specific conditions:

Conditions Reaction Type Products Key Observations
Acidic (HCl, H₂O) Acid-catalyzed hydrolysisCleavage of oxadiazole to hydrazide intermediates; partial sulfamoyl breakdownStability of the sulfamoyl group under mild acid (pH 3–5) observed .
Basic (NaOH, EtOH) Base-mediated ring openingFormation of benzamide derivatives and sulfonic acid productsComplete degradation of oxadiazole at elevated temperatures (>80°C) .

Mechanistic Insights :

  • The oxadiazole ring hydrolyzes to form hydrazide intermediates via nucleophilic attack at the C2 position .

  • The diethylsulfamoyl group resists hydrolysis under mild conditions but degrades to sulfonic acid in strong bases.

Nucleophilic Substitution

The diethylsulfamoyl moiety participates in substitution reactions due to its electrophilic sulfur center:

Reagents Reaction Type Products Yield/Selectivity
Alkyl Halides S-AlkylationSulfonamide derivatives with modified alkyl chainsModerate yields (50–70%) observed with primary alkyl halides .
Amines Amine displacementSecondary or tertiary sulfonamidesHigh selectivity for primary amines in polar aprotic solvents .

Key Example :

  • Reaction with ethyl bromide in DMF yields 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide ethylsulfonate .

Oxidation Reactions

The sulfur atom in the sulfamoyl group undergoes oxidation:

Oxidizing Agent Conditions Products Notes
mCPBA Dichloromethane, 25°CSulfone derivatives (e.g., 4-(diethylsulfonamoyl)-benzamide )Complete conversion in 3 hours; no degradation of oxadiazole .
KMnO₄ (aq) Acidic medium, refluxSulfonic acid and CO₂ releaseNon-selective; leads to decomposition of aromatic rings .

Mechanistic Pathway :

  • mCPBA oxidizes the sulfamoyl sulfur to a sulfone without affecting the oxadiazole ring .

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl group directs electrophilic attack:

Reagent Position Products Key Findings
HNO₃/H₂SO₄ Para to methoxy groupsNitrated dimethoxyphenyl-oxadiazole derivativesLimited regioselectivity due to steric hindrance from methoxy groups .
Br₂ (FeBr₃) Ortho/para to methoxyBrominated analogsLow reactivity under standard conditions; requires catalysis .

Structural Constraints :

  • Steric hindrance from the 3,5-dimethoxy substituents reduces EAS efficiency .

Amide Bond Reactivity

The benzamide backbone participates in coupling and cleavage reactions:

Reagents Reaction Type Products Conditions
LiAlH₄ ReductionBenzylamine derivativesComplete reduction in THF at 0°C; preserves oxadiazole integrity .
DCC/DMAP Amide couplingPeptide-like conjugatesHigh yields (80–90%) when reacted with amino acids .

Applications :

  • Coupling with glycine forms 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoyl-glycine , a potential prodrug .

Thermal Degradation

Thermal stability studies reveal decomposition pathways:

Temperature Products Mechanism References
200–250°C CO₂ and NH₃ releaseDecarboxylation and retro-Diels-Alder reactionsObserved via TGA-DSC analysis .
>300°C Char formationComplete carbonization of aromatic systemsNon-reversible decomposition.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name Sulfamoyl/Substituent Group Oxadiazole Substituent Biological Activity (Target) Molecular Weight (g/mol) Source
Target Compound Diethylsulfamoyl 3,5-Dimethoxyphenyl Not explicitly reported 486.5 ECHEMI
LMM5 Benzyl(methyl)sulfamoyl 4-Methoxyphenylmethyl Antifungal (C. albicans) ~500 (estimated) Research
LMM11 Cyclohexyl(ethyl)sulfamoyl Furan-2-yl Antifungal (C. albicans) ~480 (estimated) Research
OZE-II 4-(4,4-Dimethyloxazolidinyl)sulfonyl 3,5-Dimethoxyphenyl Antibacterial (S. aureus biofilm) 488.51 Research
533870-16-5 (ECHEMI) Diethylsulfamoyl 2,4-Dimethoxyphenyl Not reported ~486 (estimated) ECHEMI
533869-83-9 (ECHEMI) Dipropylsulfamoyl 3-Methoxyphenyl Not reported ~490 (estimated) ECHEMI
Key Observations:

Sulfamoyl Group Impact :

  • The diethylsulfamoyl group in the target compound and 533870-16-5 provides moderate steric bulk compared to LMM5’s benzyl(methyl)sulfamoyl and LMM11’s cyclohexyl(ethyl)sulfamoyl groups. Smaller substituents may enhance membrane permeability, critical for antifungal activity .
  • OZE-II’s bulkier oxazolidinylsulfonyl group correlates with antibacterial (vs. antifungal) activity, suggesting substituent-driven target selectivity .

Oxadiazole Substituent Influence :

  • The 3,5-dimethoxyphenyl group in the target compound and OZE-II is associated with antimicrobial activity. OZE-II’s efficacy against S. aureus biofilms highlights the role of methoxy positioning in bacterial targeting .
  • LMM5’s 4-methoxyphenylmethyl group and LMM11’s furan-2-yl group demonstrate that electron-rich aromatic systems enhance antifungal potency against C. albicans .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen-Bonding: The diethylsulfamoyl group (1 H-bond donor) offers fewer polar interactions than OZE-II’s oxazolidinylsulfonyl (2 H-bond donors), possibly explaining reduced biofilm inhibition compared to OZE-II .
  • Molecular Weight : All analogs fall within 480–500 g/mol, adhering to Lipinski’s rule for oral bioavailability .

Biological Activity

The compound 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N3O6SC_{23}H_{29}N_{3}O_{6}S with a molecular weight of 475.6 g/mol. The IUPAC name is N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. The structure features a sulfonamide group, an oxadiazole ring, and a dimethoxyphenyl moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC23H29N3O6S
Molecular Weight475.6 g/mol
IUPAC NameN-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
InChI KeyZVDLXFJJUBYXIW-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
  • Receptor Binding : The dimethoxyphenyl group may enhance binding affinity to specific receptors.
  • Structural Stability : The pyrrolidine ring contributes to the compound's stability and rigidity, crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole nucleus exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study : A study by Bhat et al. evaluated the antimicrobial efficacy of oxadiazole derivatives against multiple pathogens and found promising results, indicating that modifications in the phenyl ring can enhance activity .

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been documented extensively. Compounds based on the oxadiazole structure have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).

Case Study : Srinivas et al. reported that certain 1,3,4-oxadiazole derivatives exhibited IC50 values ranging from 0.010±0.0040.010\pm 0.004 to 18.50±0.86μM18.50\pm 0.86\mu M against different cancer cell lines . This suggests that structural modifications can lead to increased anticancer potency.

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the oxadiazole ring significantly influence biological activity. For example:

  • Substituents on the Phenyl Ring : Introduction of electron-withdrawing groups (like -NO2 or -Cl) increases antimicrobial and antitumor activities.
  • Oxadiazole Derivatives : Variations in the oxadiazole structure can lead to enhanced pharmacological profiles .

Summary of Findings

The compound This compound exhibits a range of biological activities primarily attributed to its unique chemical structure. Its potential as an antimicrobial and antitumor agent makes it a candidate for further research and development in medicinal chemistry.

Q & A

Basic: What are the optimal synthetic routes for 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

Methodological Answer:
The synthesis typically involves:

Oxadiazole Ring Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

Benzamide Coupling : Reaction of the oxadiazole intermediate with 4-(diethylsulfamoyl)benzoyl chloride using a base like triethylamine in DMF or DCM .

Functional Group Introduction : Diethylsulfamoyl and 3,5-dimethoxyphenyl groups are incorporated via nucleophilic substitution or coupling reactions, optimized for regioselectivity .
Key Conditions :

  • Solvents: Polar aprotic solvents (DMF, DCM) enhance reactivity .
  • Purification: Column chromatography or recrystallization ensures ≥95% purity .

Basic: How is the compound characterized for structural confirmation and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., diethylsulfamoyl protons at δ 1.1–1.3 ppm; dimethoxyphenyl protons at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 487.5 for C₂₂H₂₆N₄O₆S) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed via reverse-phase C18 columns (retention time ~12–15 min) .

Advanced: What strategies optimize reaction yield and purity during synthesis?

Methodological Answer:

  • Temperature Control : Cyclization steps require 80–100°C for optimal ring closure .
  • Catalyst Use : EDCI/HOBt enhances coupling efficiency (yield increases from 60% to 85%) .
  • Real-Time Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, reducing byproduct formation .
    Data Table :
ParameterOptimal ConditionYield Improvement
Solvent (Coupling)DMF+20%
Catalyst (EDCI)1.2 eq+25%
Reaction Time8–12 hours+15%

Advanced: How does the 3,5-dimethoxyphenyl group influence bioactivity compared to other substituents?

Methodological Answer:

  • Enhanced Bioavailability : Methoxy groups improve lipophilicity (logP ~2.8 vs. ~1.5 for chlorophenyl analogs), aiding membrane penetration .
  • Antimicrobial Activity : In OZE-II (a structural analog), the 3,5-dimethoxyphenyl group reduced Staphylococcus aureus biofilm viability by 70% at 50 µM, outperforming 4-chlorophenyl derivatives (40% reduction) .
  • Electron-Donating Effects : Methoxy groups stabilize charge-transfer interactions with microbial enzymes (e.g., DNA gyrase) .

Advanced: What in vitro models assess the compound's antimicrobial or anticancer potential?

Methodological Answer:

  • Antimicrobial Testing :
    • Broth Microdilution Assay : Determines MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Biofilm Inhibition : Crystal violet staining quantifies biofilm reduction .
  • Anticancer Screening :
    • MTT Assay : Evaluates cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cell lines .
    • Target Identification : Molecular docking predicts binding to tyrosine kinases (e.g., FGFR1, IC₅₀ ~0.5 µM) .

Methodological: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., pH 7.4, 37°C, 5% CO₂) to minimize variability .
  • Structural Validation : Confirm compound identity via NMR and MS to rule out batch-to-batch degradation .
  • Comparative Studies : Test analogs (e.g., OZE-II or thiadiazole derivatives ) under the same conditions to isolate substituent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.